4-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
4-((4-Fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1-isopropylpyrazole moiety and a butanamide chain linked to a 4-fluorophenylthio group. The 1,3,4-oxadiazole ring is a pharmacologically significant scaffold known for its metabolic stability and hydrogen-bonding capabilities, which enhance binding affinity in biological systems . This compound’s synthesis likely involves multistep reactions, including cyclization of hydrazinecarbothioamides or coupling of preformed oxadiazole intermediates with functionalized amines, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-12(2)24-15(9-10-20-24)17-22-23-18(26-17)21-16(25)4-3-11-27-14-7-5-13(19)6-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZKUTQPFTUBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from 1H-pyrazole derivatives and incorporating the oxadiazole moiety. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing isopropyl hydrazine and appropriate carbonyl compounds.
- Oxadiazole Formation : Cyclocondensation reactions with dicarbonyl esters.
- Thioether Formation : Substituting a thiol group to introduce the 4-fluorophenyl thio moiety.
This multi-step synthesis allows for the introduction of various functional groups that enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to our compound. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic activity against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 18.17 |
| 2 | Caco-2 | 30.14 |
| 3 | MCF-7 (Breast) | 27.54 |
| 4 | A549 (Lung) | 14.12 |
This table summarizes the cytotoxic effects observed in vitro, indicating that modifications to the oxadiazole structure can lead to enhanced antiproliferative activity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar oxadiazole derivatives have been shown to exhibit significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 µg/mL, indicating strong bactericidal effects .
The mechanism by which oxadiazoles exert their effects often involves inhibition of critical enzymes or pathways in target cells. For example, they may inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival . Additionally, some derivatives show inhibitory activity against carbonic anhydrase and other enzymes linked to tumor growth and metastasis.
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives and found that those with specific substitutions exhibited IC50 values below 20 µM against multiple cancer cell lines, suggesting a promising avenue for drug development .
- Antimicrobial Evaluation : Another investigation focused on thiazol-4-one derivatives revealed that certain compounds demonstrated potent antimicrobial activity with MIC values comparable to established antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including compounds similar to 4-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide , in anticancer research. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different assays . The structural motifs present in oxadiazole derivatives contribute to their bioactivity, making them promising candidates for further development.
Anti-inflammatory Properties
Compounds containing the oxadiazole moiety have been investigated for their anti-inflammatory properties. In silico studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This suggests that derivatives like This compound could be optimized for therapeutic use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Some studies indicate that related compounds exhibit significant antimicrobial activity against various pathogens . The incorporation of specific substituents, such as the fluorophenyl group in This compound , may enhance this activity by improving interaction with microbial targets.
Structural Characterization
The structural characterization of This compound is crucial for understanding its pharmacological properties. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and single crystal X-ray diffraction are utilized to elucidate the compound's three-dimensional structure and confirm its purity .
Synthesis and Evaluation
A detailed synthesis protocol for similar oxadiazole derivatives has been documented, showcasing high yields and specific reaction conditions that favor the formation of desired products . The evaluation of these compounds often includes biological assays to assess their efficacy against cancer cells and other biological targets.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between This compound and its potential targets. These computational studies help predict the affinity and orientation of the compound within active sites of enzymes or receptors relevant to its therapeutic applications .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural analogues can be categorized based on core heterocycles (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles) and substituent patterns. Key comparisons include:
Pharmacological and Physicochemical Properties
- Metabolic Stability : The 1,3,4-oxadiazole core resists oxidative degradation better than 1,2,4-triazoles, which may undergo tautomerization or ring-opening .
Research Findings and Challenges
- Structural Insights : Crystallographic studies using SHELXL (e.g., ) could resolve the compound’s conformation, particularly the orientation of the isopropylpyrazole group relative to the oxadiazole ring.
- SAR Limitations : The absence of substituent variation data (e.g., replacing fluorine with Cl/Br) limits structure-activity relationship (SAR) analysis.
- Synthetic Hurdles : Thioether formation may require controlled conditions to avoid disulfide byproducts, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
